molecular formula C11H22ClNO2 B1420802 Ethyl 4-(piperidin-4-yl)butanoate hydrochloride CAS No. 473987-07-4

Ethyl 4-(piperidin-4-yl)butanoate hydrochloride

Cat. No. B1420802
M. Wt: 235.75 g/mol
InChI Key: NMPWYBAVVLQTIN-UHFFFAOYSA-N
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Description

Ethyl 4-(piperidin-4-yl)butanoate hydrochloride is an organic compound that belongs to the class of compounds known as piperidines . These are compounds containing a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms . The molecular formula of this compound is C11H22ClNO2 .


Molecular Structure Analysis

The molecular structure of Ethyl 4-(piperidin-4-yl)butanoate hydrochloride consists of a piperidine ring attached to a butanoate group. The molecular formula is C11H22ClNO2 . The average mass is 235.751 Da and the monoisotopic mass is 235.133911 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 4-(piperidin-4-yl)butanoate hydrochloride include a molecular formula of C11H22ClNO2 and an average mass of 235.751 Da . More specific properties such as melting point, boiling point, and solubility might be found in specialized chemical databases.

Scientific Research Applications

Synthesis and Chemical Properties

  • Ethyl 4-(piperidin-4-yl)butanoate hydrochloride is synthesized from piperidine-4-carboxylic acid and ethyl carbonochloridate, used in the preparation of compounds like (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride. This synthesis process is noted for its reasonable overall yield and easy availability of starting materials (Zheng Rui, 2010).

Applications in Organic Chemistry

  • The compound is used in conjugate and direct addition reactions in organic chemistry, forming novel polyfunctional pyrazolyl-substituted and pyrazolofused pyridines in one-pot reactions. This indicates its versatility in the creation of complex organic molecules (F. Latif et al., 2003).

Role in Anticancer Research

  • Ethyl 4-(piperidin-4-yl)butanoate hydrochloride derivatives, like 4-(beta-arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols, have shown significant cytotoxicity towards murine and human tumor cells, revealing their potential as a new class of cytotoxic and anticancer agents (J. Dimmock et al., 1998).

Biomedical Applications

  • In the field of biomedical applications, Ethyl 4-(piperidin-4-yl)butanoate hydrochloride is used in the synthesis of biodegradable poly(β–amino esters), which have potential applications in gene delivery and other specific biomedical applications (L. Martino et al., 2012).

Structural Analysis and Drug Design

  • The compound's derivatives are used in synthesizing novel scaffolds for drug design, as seen in the synthesis of Schiff and Mannich Bases of Isatin Derivatives with 4-Amino-4,5-Dihydro-1H-1,2,4-Triazole-5-Ones, indicating its role in the development of new pharmaceutical compounds (O. Bekircan & H. Bektaş, 2008).

properties

IUPAC Name

ethyl 4-piperidin-4-ylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2.ClH/c1-2-14-11(13)5-3-4-10-6-8-12-9-7-10;/h10,12H,2-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMPWYBAVVLQTIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676382
Record name Ethyl 4-(piperidin-4-yl)butanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(piperidin-4-yl)butanoate hydrochloride

CAS RN

473987-07-4
Record name Ethyl 4-(piperidin-4-yl)butanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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